molecular formula C9H17NO2 B2689993 4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine CAS No. 88091-98-9

4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine

Cat. No.: B2689993
CAS No.: 88091-98-9
M. Wt: 171.24
InChI Key: NJRIGVQOLDXWGU-UHFFFAOYSA-N
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Description

4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine is an organic compound characterized by the presence of a morpholine ring and an oxirane (epoxide) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine typically involves the reaction of morpholine with an epoxide precursor. One common method is the reaction of morpholine with 3,3-dimethyloxirane under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction typically produces alcohols. Substitution reactions can result in various substituted morpholine derivatives .

Scientific Research Applications

4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine involves its ability to react with various biological and chemical targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in proteins, DNA, and other biomolecules. This reactivity underlies its potential use in enzyme inhibition and as a chemical probe in biological studies .

Comparison with Similar Compounds

Similar Compounds

    (3,3-Dimethyloxiran-2-yl)methanol: Similar structure but with a hydroxyl group instead of a morpholine ring.

    4-(2,3-Epoxypropyl)morpholine: Another epoxide-containing morpholine derivative.

Uniqueness

Its ability to undergo various chemical reactions and its utility in multiple fields make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[(3,3-dimethyloxiran-2-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2)8(12-9)7-10-3-5-11-6-4-10/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRIGVQOLDXWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)CN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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